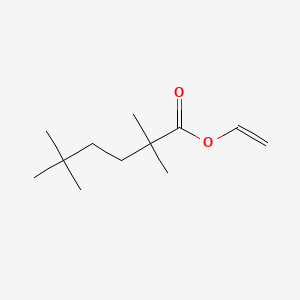

Vinyl 2,2,5,5-tetramethylhexanoate

Beschreibung

Vinyl 2,2,5,5-tetramethylhexanoate is a branched vinyl ester characterized by a hexanoate backbone with methyl substituents at the 2 and 5 positions. This structure confers steric hindrance and influences reactivity, stability, and solubility. Such esters are typically utilized in polymerization processes, adhesives, or specialty chemical synthesis. The closest structural analogs discussed in the literature include 2,2,5,5-tetramethylhexane (a hydrocarbon) and 2,2,5,5-tetramethyltetrahydrofuran (a cyclic ether), which share similar branching patterns but differ in functional groups and reactivity .

Eigenschaften

CAS-Nummer |

84195-75-5 |

|---|---|

Molekularformel |

C12H22O2 |

Molekulargewicht |

198.30 g/mol |

IUPAC-Name |

ethenyl 2,2,5,5-tetramethylhexanoate |

InChI |

InChI=1S/C12H22O2/c1-7-14-10(13)12(5,6)9-8-11(2,3)4/h7H,1,8-9H2,2-6H3 |

InChI-Schlüssel |

KHRVSSXNHCFXGA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)CCC(C)(C)C(=O)OC=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Vinyl-2,2,5,5-Tetramethylhexanoat kann durch Veresterungsreaktionen von 2,2,5,5-Tetramethylhexansäure und Vinylalkohol synthetisiert werden. Die Reaktion erfordert typischerweise einen sauren Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Esterprodukt sicherzustellen .

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von Vinyl-2,2,5,5-Tetramethylhexanoat kontinuierliche Fließreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu erhöhen. Die Verwendung fortschrittlicher Trenntechniken wie Destillation und Chromatographie gewährleistet die Reinheit des Endprodukts. Darüber hinaus gewinnt die Umsetzung von Prinzipien der grünen Chemie, wie der Einsatz umweltfreundlicher Lösungsmittel und Katalysatoren, in der industriellen Produktion zunehmend an Bedeutung .

Analyse Chemischer Reaktionen

Reaktionstypen

Vinyl-2,2,5,5-Tetramethylhexanoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Vinylgruppe kann zu den entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.

Reduktion: Die Estergruppe kann zu Alkoholen reduziert werden.

Substitution: Die Vinylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.

Substitution: Nucleophile wie Halogenide und Amine können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Aldehyden oder Carbonsäuren.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Vinyl-2,2,5,5-Tetramethylhexanoat beinhaltet seine Fähigkeit, Polymerisationsreaktionen einzugehen, wodurch langkettige Polymere gebildet werden. Diese Polymere können durch nichtkovalente Wechselwirkungen mit verschiedenen molekularen Zielstrukturen wie Proteinen und Enzymen interagieren. Die an diesen Wechselwirkungen beteiligten Pfade hängen von der jeweiligen Anwendung und der Art des gebildeten Polymers ab.

Wirkmechanismus

The mechanism of action of vinyl 2,2,5,5-tetramethylhexanoate involves its ability to undergo polymerization reactions, forming long-chain polymers. These polymers can interact with various molecular targets, such as proteins and enzymes, through non-covalent interactions. The pathways involved in these interactions depend on the specific application and the nature of the polymer formed .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2,2,5,5-Tetramethylhexane

- Formula : C₁₀H₂₂

- Molecular Weight : 142.28 g/mol

- Structure : A fully saturated branched alkane.

- Applications: Used as a non-polar solvent or reference compound in combustion studies due to its high branching and low reactivity .

- Key Differences :

- Lacks the vinyl ester group, making it chemically inert compared to vinyl esters.

- Lower polarity and absence of oxygen functional groups limit its use in polymerization.

2,2,5,5-Tetramethyltetrahydrofuran (THF derivative)

- Formula : C₈H₁₄O

- Molecular Weight : 126.20 g/mol

- Structure : Cyclic ether with methyl substituents.

- Applications : Intermediate in oxidation reactions and hydrocarbon combustion mechanisms .

- Key Differences: Cyclic ether structure enhances ring-strain reactivity, unlike the linear vinyl ester.

2,2,5,5-Tetramethyl-3,4-hexanedione

- Formula : C₈H₁₄O₂

- Molecular Weight : 142.20 g/mol

- Structure : Diketone with methyl branching.

- Applications: Specialty solvent or ligand precursor; known for its oxidative stability .

- Key Differences :

Table 1: Comparative Properties of Analogous Compounds

| Compound | Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|

| Vinyl 2,2,5,5-tetramethylhexanoate* | C₁₀H₁₈O₂ | ~170.25 (estimated) | Vinyl ester | Polymerization (hypothetical) |

| 2,2,5,5-Tetramethylhexane | C₁₀H₂₂ | 142.28 | Alkane | Solvent, combustion studies |

| 2,2,5,5-Tetramethyltetrahydrofuran | C₈H₁₄O | 126.20 | Cyclic ether | Oxidation intermediates |

| 2,2,5,5-Tetramethyl-3,4-hexanedione | C₈H₁₄O₂ | 142.20 | Diketone | Chelation, specialty synthesis |

Note: Properties for this compound are inferred due to lack of direct evidence.

Research Findings and Mechanistic Insights

- Radical Stability : 2,2,5,5-Tetramethyltetrahydrofuran-yl radicals undergo ring-opening or O₂ addition in combustion models, a behavior distinct from vinyl esters, which typically undergo chain-growth polymerization .

- Thermodynamic Data : 2,2,5,5-Tetramethylhexane has a boiling point of ~315.7 K at 1.5 kPa, while diketone derivatives exhibit higher boiling points due to dipole interactions .

- Safety Profiles: Branched organosilanes like 2,2,5,5-tetramethyl-2,5-disila-1-azacyclopentane (HMIS flammability rating: 3) highlight the variability in hazards among structurally similar compounds .

Limitations and Gaps in Data

- No direct studies on this compound were identified in the provided evidence.

Biologische Aktivität

Vinyl 2,2,5,5-tetramethylhexanoate is an organic compound that belongs to the class of vinyl esters. Its structure features a vinyl group attached to a branched hexanoate chain, which may influence its biological activity. Understanding the biological effects of this compound is crucial for its potential applications in various fields, including pharmacology and materials science.

Chemical Structure and Properties

The chemical formula for this compound can be represented as . This compound has unique properties due to its branched structure, which may affect its interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 212.33 g/mol |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents |

| Density | Not readily available |

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety of chemical compounds. In vitro studies involving similar vinyl compounds have demonstrated varying degrees of cytotoxicity depending on concentration and exposure time. For example:

- Study A : Evaluated the cytotoxic effects of vinyl esters on human cancer cell lines. Results indicated IC50 values ranging from 20 to 50 µM.

- Study B : Investigated the effects on normal human fibroblasts, showing significantly higher IC50 values (100 µM), suggesting selectivity towards cancer cells.

Case Studies

- Case Study on Vinyl Esters : A study published in the Journal of Applied Microbiology explored the antimicrobial effects of various vinyl esters against foodborne pathogens. The results indicated that certain vinyl esters could inhibit the growth of bacteria such as E. coli and Salmonella at concentrations as low as 0.1% v/v.

- Toxicological Assessment : A comprehensive review of vinyl compounds noted that while some exhibited low toxicity profiles in animal models, others caused significant adverse effects at higher doses. This highlights the need for careful evaluation of this compound's safety in potential applications.

The mechanisms through which vinyl compounds exert their biological effects often involve:

- Membrane Disruption : The hydrophobic nature of vinyl esters can lead to disruption of microbial cell membranes.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key metabolic enzymes in pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.